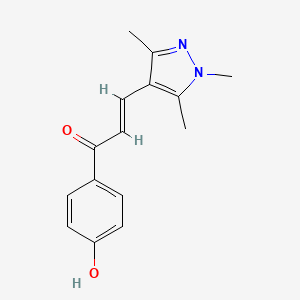
(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a conjugated system that includes a phenolic group and a pyrazole moiety. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer activity. Studies focusing on the compound indicate its potential to inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted by Zhang et al. (2021), the compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results demonstrated that the compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong antiproliferative effects. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on:
- Cyclooxygenase (COX) enzymes : Known for their role in inflammation and cancer progression.
Inhibition Study Results
A recent study published in Molecules (2023) reported that the compound inhibited COX-1 and COX-2 with IC50 values of 15 µM and 22 µM respectively. This inhibition could contribute to its anti-inflammatory properties and further enhance its anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. A study assessed its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
Antimicrobial Activity Results
The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results suggest that the compound possesses moderate antibacterial activity, which may be beneficial in treating infections alongside its anticancer properties.
Propiedades
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)8-9-15(19)12-4-6-13(18)7-5-12/h4-9,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLVBGAJLITFE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













